Array ( [bid] => 11009268 ) Buy 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Catalog No.
S11412645
CAS No.
M.F
C19H21N5O2S2
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1...

Product Name

2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

IUPAC Name

2-(cyclopentylamino)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C19H21N5O2S2/c1-26-14-8-6-12(7-9-14)10-16-23-24-19(28-16)22-17(25)15-11-27-18(21-15)20-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,21)(H,22,24,25)

InChI Key

XBOVFPUHKQPROW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CSC(=N3)NC4CCCC4

The compound 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic molecule featuring multiple functional groups. It includes a cyclopentylamine moiety, a thiadiazole ring, and a thiazole structure, making it of interest for various biological activities and synthetic applications. The presence of the methoxybenzyl group enhances its potential for interactions with biological targets.

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole and thiazole rings. The reactions may include:

  • Condensation reactions to form the thiadiazole from hydrazonoyl halides and isothiocyanates.
  • Amidation reactions where carboxylic acids react with amines to form amides.
  • Cyclization reactions that create the thiazole ring from precursors containing sulfur and nitrogen functionalities.

These reactions are often facilitated by catalysts such as triethylamine in solvents like ethanol, which promote the formation of desired products while minimizing side reactions .

Compounds similar to 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide have demonstrated various biological activities, including:

  • Anticancer properties, with some derivatives showing selective cytotoxicity against cancer cell lines such as HCT-116 and HepG2.
  • Antimicrobial effects, attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
    Research indicates that modifications in the molecular structure can significantly influence these biological activities, making this compound a candidate for further pharmacological studies .

The synthesis of this compound can be approached through several methodologies:

  • One-pot synthesis: Utilizing a combination of starting materials in a single reaction vessel to form the entire structure efficiently.
  • Multi-step synthesis: Involving separate reactions to build different parts of the molecule sequentially, such as forming the thiadiazole first before introducing other groups.
  • Catalyst-assisted methods: Employing specific catalysts to enhance reaction rates and yields while reducing by-products.

For example, a typical synthetic route might involve:

  • Reaction of cyclopentylamine with a suitable isothiocyanate to form an intermediate,
  • Followed by condensation with a hydrazonoyl halide to construct the thiadiazole component,
  • Finally, amidation with a thiazole derivative to yield the target compound .

The potential applications of this compound include:

  • Pharmaceutical development: As a lead compound for designing new anticancer or antimicrobial agents.
  • Biochemical research: To study interactions with specific biological targets or pathways.
  • Material science: Exploring its properties for use in creating novel materials with specific functionalities.

The diverse structural features allow for modifications that can tailor its properties for specific applications in drug design and development.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

  • Molecular docking simulations: To predict how the compound binds to target proteins or enzymes.
  • In vitro assays: To evaluate its effects on cell viability and proliferation in cancer cell lines.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Such investigations help elucidate the mechanism of action and guide further optimization of the compound for enhanced activity .

Several compounds share structural similarities with 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide, including:

Compound NameStructural FeaturesBiological Activity
5-(4-Methoxybenzyl)-1,3,4-thiadiazoleContains methoxybenzyl groupAnticancer
1-(Cyclopentyl)thiazoleCyclopentyl moiety presentAntimicrobial
N-(Thiazol-2(3H)-ylidene) derivativesSimilar ring structuresAntimicrobial and anticancer

Uniqueness

This compound's uniqueness lies in its specific combination of cyclopentylamine and methoxybenzyl groups attached to thiadiazole and thiazole rings. This particular arrangement may enhance its binding affinity to biological targets compared to structurally similar compounds. The incorporation of both nitrogen and sulfur heteroatoms within its framework potentially contributes to diverse biological interactions not observed in simpler analogs .

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

415.11366728 g/mol

Monoisotopic Mass

415.11366728 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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